4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The compound has several functional groups, including a bromine atom, a sulfanylidene group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused benzene and diazine rings of the quinazoline core, with the various substituents attached to this core . The presence of the bromine atom, the sulfanylidene group, and the amide group would significantly affect the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile . The amide group could participate in hydrogen bonding, affecting the compound’s solubility .Scientific Research Applications
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents
Quinazolines, such as 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide, have been studied for their potential as antimicrobial agents. A study by Desai, Shihora, and Moradia (2007) on the synthesis and characterization of new quinazolines showed promising antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The synthesis involved reacting ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate and aryl isothiocyanates (Desai, Shihora, & Moradia, 2007).
Antituberculosis and Cytotoxicity Studies of Quinoline Derivatives
Chitra et al. (2011) explored the antituberculosis and cytotoxicity of various quinoline derivatives, including those similar in structure to this compound. Their research indicated significant activity against Mycobacterium tuberculosis, with certain compounds exhibiting minimal cytotoxic effects against mouse fibroblast cell lines (Chitra et al., 2011).
Antitumor Potential of Quinazolinone Derivatives
Research by Bavetsias et al. (2002) on the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, highlighted the potential of quinazolinone derivatives in cancer treatment. These compounds demonstrated high growth-inhibitory activity and novel biochemical characteristics, such as delayed, non-phase-specific cell-cycle arrest, suggesting their applicability in antitumor therapies (Bavetsias et al., 2002).
Mechanism of Action
Future Directions
The study of quinazoline derivatives is a very active area of research, particularly in medicinal chemistry, where these compounds are often used as scaffolds for the development of new drugs . Future research could explore the biological activity of this particular compound, or use it as a starting point for the synthesis of new derivatives .
Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrClN3O2S/c24-17-8-9-20-19(11-17)22(30)28(23(31)27-20)13-14-4-6-16(7-5-14)21(29)26-12-15-2-1-3-18(25)10-15/h1-11,19H,12-13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSVCSHJTMSTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.